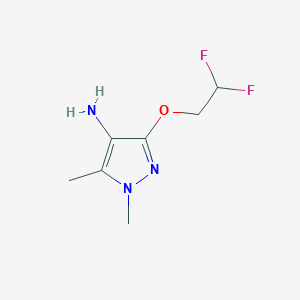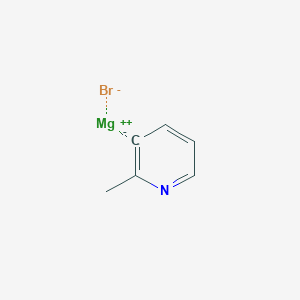
2-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the formation of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpyridin-3-ylmagnesium bromide can be synthesized by reacting 2-methylpyridine with magnesium in the presence of bromine. The reaction typically takes place in an anhydrous solvent such as 2-methyltetrahydrofuran to prevent the highly reactive Grignard reagent from reacting with water.
Industrial Production Methods
In industrial settings, the production of 2-Methylpyridin-3-ylmagnesium bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity starting materials and solvents, as well as advanced purification techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpyridin-3-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with 2-Methylpyridin-3-ylmagnesium bromide include aldehydes, ketones, and halides. The reactions typically occur under anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products
The major products formed from reactions involving 2-Methylpyridin-3-ylmagnesium bromide include alcohols, substituted pyridines, and various coupled products depending on the electrophile used.
Applications De Recherche Scientifique
2-Methylpyridin-3-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylpyridin-3-ylmagnesium bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then react with various electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylpyridin-2-ylmagnesium bromide
- Pyridin-3-ylmagnesium bromide
Comparison
Compared to similar compounds, 2-Methylpyridin-3-ylmagnesium bromide is unique due to its specific reactivity and the types of products it can form. Its methyl group at the 2-position of the pyridine ring provides distinct steric and electronic properties, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C6H6BrMgN |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
magnesium;2-methyl-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CZEGIEYYAQJHFU-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C=CC=N1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate](/img/structure/B12636804.png)

![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
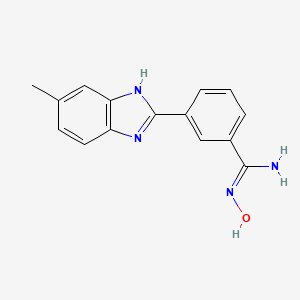
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)

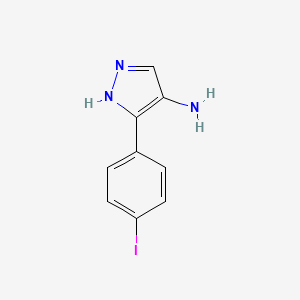
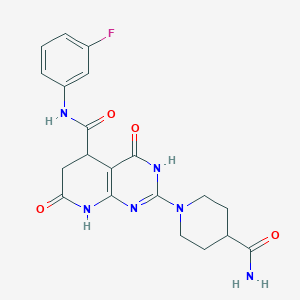
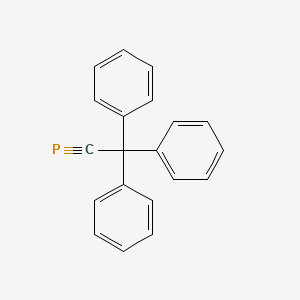
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
